molecular formula C12H16N2O4 B3028942 2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid CAS No. 408367-22-6

2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid

Cat. No.: B3028942
CAS No.: 408367-22-6
M. Wt: 252.27
InChI Key: ANJYNRWSBCRLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyridine-based acetic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the pyridine ring’s 6-position. Its structure integrates a pyridin-2-yl moiety linked to an acetic acid group, making it a versatile intermediate in peptide nucleic acid (PNA) synthesis and medicinal chemistry . The Boc group enhances solubility in organic solvents and protects the amino functionality during synthetic reactions, such as coupling to PNA backbones .

Properties

IUPAC Name

2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-4-5-8(13-9)7-10(15)16/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJYNRWSBCRLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694929
Record name {6-[(tert-Butoxycarbonyl)amino]pyridin-2-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408367-22-6
Record name {6-[(tert-Butoxycarbonyl)amino]pyridin-2-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid typically involves the protection of the amino group on the pyridine ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino-pyridine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino-pyridine is then reacted with bromoacetic acid or its derivatives to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization:

Reaction ConditionsReagents/CatalystsProductYieldSource
Acidic hydrolysis (room temp)TFA in DCM2-(6-aminopyridin-2-yl)acetic acid85–90%
Basic hydrolysis (100°C)NaOH in EtOHFree amine with epimerization70%

Key Findings :

  • Trifluoroacetic acid (TFA) efficiently removes the Boc group without side reactions .

  • Harsher conditions (e.g., NaOH at elevated temperatures) induce epimerization at the α-carbon of the acetic acid group .

Coupling Reactions

The deprotected amine participates in cross-coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

The pyridine ring undergoes palladium-catalyzed coupling with aryl/vinyl boronic acids:

SubstrateCatalyst SystemProductYieldSource
2-(6-aminopyridin-2-yl)acetic acidPd(PPh₃)₄, K₂CO₃Biaryl- or vinyl-substituted analogs60–75%

Mechanistic Insight :

  • The pyridine nitrogen coordinates with palladium, facilitating oxidative addition of the boronic acid .

  • Electron-withdrawing groups on the boronic acid enhance reaction rates .

Esterification and Amide Formation

The carboxylic acid group reacts with alcohols or amines:

Esterification

AlcoholConditionsProductYieldSource
EthanolH₂SO₄, refluxEthyl 2-(6-Boc-aminopyridin-2-yl)acetate92%
MethanolDCC, DMAPMethyl ester88%

Amide Formation

AmineCoupling ReagentProductYieldSource
BenzylamineEDCI/HOBtN-Benzylamide derivative78%
PiperidineHATU, DIPEAPiperidinylamide83%

Optimization Notes :

  • DCC/DMAP systems minimize racemization during esterification .

  • HATU outperforms EDCI in sterically hindered amide syntheses .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

ConditionsProductApplicationSource
PPh₃, CCl₄, refluxPyrido[2,3-d]pyrimidin-4-oneKinase inhibitor scaffolds
CuI, L-proline, K₂CO₃Fused pyridine-oxazepaneAntimicrobial agents

Example Pathway :

  • Boc deprotection with TFA .

  • Intramolecular cyclization via nucleophilic attack of the amine on the activated carboxylic acid .

Oxidation and Reduction

Selective transformations of functional groups:

Reaction TypeReagentsProductOutcomeSource
OxidationKMnO₄, H₂O2-(6-Boc-aminopyridin-2-yl)glyoxylic acidKetone formation (70%)
ReductionNaBH₄, MeOH2-(6-Boc-aminopyridin-2-yl)ethanolAlcohol formation (65%)

Challenges :

  • Over-oxidation to CO₂ occurs with strong oxidants (e.g., CrO₃) .

  • NaBH₄ selectively reduces the carbonyl without affecting the Boc group .

Comparative Reactivity

A comparison with structural analogs highlights unique features:

CompoundReactivity DifferenceSource
2-(6-aminopyridin-2-yl)acetic acidFaster coupling due to free NH₂
Ethyl 2-(6-Boc-aminopyridin-2-yl)acetateEnhanced solubility in organic solvents
2-(4-CF₃-pyridin-2-yl)acetic acidElectron-deficient ring slows Suzuki coupling

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound is primarily utilized in the synthesis of pharmaceutical agents. Its ability to act as a building block for more complex molecules makes it valuable in medicinal chemistry. For instance, derivatives of pyridine are often found in drugs targeting various diseases, including cancer and infectious diseases.

1.2 Case Study: Anticancer Agents

Research has demonstrated that compounds containing pyridine rings exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyridine-based compounds that showed promising activity against specific cancer cell lines. The incorporation of 2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid into these structures enhanced their biological activity due to improved receptor binding affinities and metabolic stability .

Biochemical Research

2.1 Enzyme Inhibitors

The compound is also explored as a potential inhibitor for various enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to interact with enzyme active sites effectively.

2.2 Case Study: Inhibition of Kinases

A notable study investigated the use of this compound as a kinase inhibitor. The research demonstrated that modifications to the pyridine moiety could lead to increased selectivity and potency against specific kinases implicated in cancer progression .

Synthetic Applications

3.1 Organic Synthesis

In organic chemistry, this compound serves as an essential intermediate for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including amide bond formation and nucleophilic substitutions.

3.2 Data Table: Synthetic Routes

Reaction TypeConditionsYield (%)Reference
Amide FormationEDC coupling, DMF85
Nucleophilic SubstitutionNaOH, ethanol90
EsterificationAcid catalyst75

Agricultural Chemistry

4.1 Agrochemical Development

The compound's properties make it suitable for developing agrochemicals, particularly herbicides and fungicides. Its efficacy can be attributed to its ability to mimic natural plant hormones or inhibit specific metabolic pathways in pests.

4.2 Case Study: Herbicide Formulation

Research has indicated that derivatives of this compound can be formulated into effective herbicides that target specific weed species without harming crops. Field trials showcased a significant reduction in weed biomass when treated with formulations containing this compound .

Mechanism of Action

The mechanism of action of 2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid depends on its application. In the context of PROTACs, the compound acts as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity, leading to ubiquitination and subsequent degradation of the target protein . The molecular targets and pathways involved vary depending on the specific PROTAC design and the target protein.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related Boc-protected amino acids and heterocyclic acetic acid derivatives. Key parameters include molecular properties, solubility, and applications.

Structural and Functional Analogues

Table 1: Molecular Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid (Target) C₁₂H₁₅N₂O₄ 267.27* Pyridin-2-yl, Boc-amino at C6 PNA synthesis, peptide coupling
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate (Ester derivative) C₁₄H₂₀N₂O₄ 280.31 Ethyl ester, Boc-amino at C6 Solubility in chloroform, methanol, DMSO; precursor to target compound
2-(5-((tert-Butoxycarbonyl)amino)-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid C₁₇H₁₉N₃O₅ 345.30 Pyrimidine core, phenyl at C2 Discontinued; potential use in nucleotide analogs
2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid C₁₃H₁₇NO₅ 267.28 4-Hydroxyphenyl, Boc-amino Lab-scale organic synthesis; limited solubility data
2-[N-methyl-1-(pyridin-2-yl)formamido]acetic acid C₉H₁₀N₂O₃ 194.19 Pyridin-2-yl, methyl-formamido No Boc group; used in coordination chemistry

*Calculated based on ethyl ester derivative ().

Key Differences in Reactivity and Solubility

Target vs. Pyridin-3-yl Analog :
The target compound’s pyridin-2-yl group enhances hydrogen-bonding interactions compared to the pyridin-3-yl isomer (), which affects binding in PNA duplex formation.

Ester vs. Acid Derivatives: The ethyl ester derivative () shows higher solubility in organic solvents (chloroform, methanol) than the free acid, which is critical for coupling reactions.

The trifluoromethyl-imidazopyridine analog () exhibits stronger electron-withdrawing effects, influencing acidity and reactivity.

Boc Deprotection :
The Boc group in the target compound and its analogs is cleaved under acidic conditions (e.g., HCl in dioxane), whereas LiOH-mediated hydrolysis is used for carboxylate liberation ().

Physicochemical Data

Table 2: Experimental Properties
Compound Name Melting Point (°C) Solubility pKa (Predicted)
This compound Not reported Limited in water; soluble in DMF ~3.9–4.2*
2-((tert-butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid (1:1) Not reported Soluble in acetic acid 3.94
2-[N-methyl-1-(pyridin-2-yl)formamido]acetic acid Not reported Soluble in DMSO ~2.5–3.0†

*Estimated based on difluorocyclohexyl analog (). †Predicted from structural similarity to acetic acid derivatives.

Biological Activity

The compound 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetic acid is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C14H20N2O4
  • Molecular Weight : 280.31 g/mol
  • CAS Number : 408365-87-7
  • Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO .

The tert-butoxycarbonyl (Boc) group in this compound serves as a protective group for the amino functionality, which can influence its reactivity and interactions with biological targets. The mechanism of action typically involves modulation of enzyme activities or receptor interactions, particularly in pathways related to inflammation and cancer cell proliferation.

Inhibition Studies

Preliminary studies have indicated that derivatives of this compound exhibit inhibitory activity against various kinases. For instance, compounds with similar structures have shown promising results as inhibitors of GSK-3β with IC50 values ranging from 10 to 1314 nM . Such inhibition is significant in therapeutic contexts, particularly for diseases like cancer and neurodegenerative disorders.

Case Studies

  • GSK-3β Inhibition :
    • A study reported that compounds structurally related to this compound demonstrated competitive inhibition of GSK-3β. The most potent inhibitors had IC50 values as low as 8 nM, indicating high efficacy .
  • Cytotoxicity Assessment :
    • In vitro assays conducted on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) revealed that certain derivatives did not significantly decrease cell viability at concentrations up to 10 µM. This suggests a favorable safety profile while maintaining biological activity .
  • Anti-inflammatory Activity :
    • Compounds derived from similar scaffolds were evaluated for their ability to reduce nitric oxide (NO) and interleukin levels in BV-2 cells. Notably, these compounds surpassed reference standards in reducing inflammatory markers, highlighting their potential therapeutic applications in inflammatory diseases .

Data Tables

Biological ActivityCompoundIC50 Value (nM)Notes
GSK-3β InhibitionSimilar Derivative8Highly potent inhibitor
CytotoxicityVarious Derivatives>10,000Minimal toxicity observed
Anti-inflammatoryRelated CompoundsNot specifiedSignificant reduction in NO levels

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via hydrolysis of its ethyl ester precursor. In Protocol 1.b (), ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate is hydrolyzed using NaOH in methanol/water at room temperature. Optimization involves monitoring reaction completion via TLC and adjusting NaOH stoichiometry (1–2 equiv) to maximize yield while minimizing side reactions.
  • Key considerations : Ensure inert atmosphere to prevent tert-butoxycarbonyl (Boc) group degradation. Post-reaction neutralization with HCl and extraction with ethyl acetate improve purity .

Q. How is the purity of this compound validated, and what analytical techniques are recommended?

  • Methodology : Purity is assessed via HPLC or LC-MS (). NMR (¹H and ¹³C) confirms structural integrity. For example, the pyridinyl proton signals appear at δ 7.5–8.5 ppm, while the Boc group’s tert-butyl protons resonate at δ 1.2–1.4 ppm ().
  • Troubleshooting : Contaminants from incomplete hydrolysis (e.g., residual ester) are resolved by repeated washing with saturated NaHCO₃ and brine .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Methodology : Store under anhydrous conditions at room temperature in a sealed desiccator. The Boc group is sensitive to moisture and acidic/basic environments, which can lead to deprotection. Long-term stability tests suggest <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How does this compound function as a building block in peptide nucleic acid (PNA) synthesis?

  • Methodology : The carboxylic acid group enables coupling to PNA backbones via carbodiimide-mediated activation (e.g., using HATU or DCC). In Protocol 1.c (), the compound is conjugated to a fluorenylmethyloxycarbonyl (Fmoc)-protected PNA backbone using 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one (HOAt) as an additive to suppress racemization.
  • Applications : The pyridinyl moiety enhances duplex stability in triple-helix PNA-DNA complexes, as demonstrated by melting temperature (Tm) assays .

Q. What challenges arise in characterizing byproducts during Boc deprotection, and how are they mitigated?

  • Methodology : Boc deprotection under acidic conditions (e.g., TFA) generates tert-butanol and CO₂, which may form carbamates. LC-MS and IR spectroscopy (C=O stretch at ~1680 cm⁻¹) identify these byproducts.
  • Mitigation : Use scavengers like triisopropylsilane (TIS) during deprotection to minimize carbamate formation. Purity is restored via silica gel chromatography (EtOAc/hexane gradient) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the carboxylic acid group. The pyridinyl ring’s electron-withdrawing effect lowers the pKa of the acid (predicted pKa ≈ 3.5), enhancing reactivity toward amines in aqueous buffers (pH 7–8).
  • Validation : Experimental kinetic studies (e.g., stopped-flow spectroscopy) correlate computed activation energies with observed reaction rates .

Q. What strategies resolve contradictions in reported NMR chemical shifts for the Boc-protected pyridinyl moiety?

  • Methodology : Discrepancies arise from solvent effects (DMSO-d₆ vs. CDCl₃) and concentration. Internal referencing (e.g., TMS) and variable-temperature NMR (VT-NMR) clarify shift assignments. For example, pyridinyl H-4 shifts upfield by 0.3 ppm in DMSO due to hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.